5-Bromo-2-methyl-4-nitrothiophene-3-sulfonyl chloride

Descripción

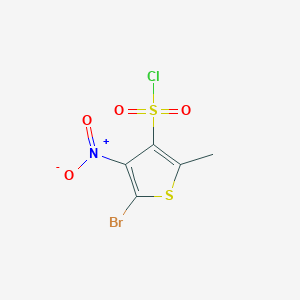

Its structure features a bromo substituent at position 5, a methyl group at position 2, a nitro group at position 4, and a sulfonyl chloride functional group at position 3 (Figure 1). The nitro group acts as a strong electron-withdrawing group (EWG), enhancing the electrophilicity of the sulfonyl chloride moiety. This compound is typically utilized as a reactive intermediate in pharmaceuticals, agrochemicals, and materials science due to its ability to undergo nucleophilic substitution reactions .

Propiedades

IUPAC Name |

5-bromo-2-methyl-4-nitrothiophene-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClNO4S2/c1-2-4(14(7,11)12)3(8(9)10)5(6)13-2/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLEAGFZMVSKREG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(S1)Br)[N+](=O)[O-])S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methyl-4-nitrothiophene-3-sulfonyl chloride typically involves multiple steps. One common method starts with the bromination of 2-methylthiophene, followed by nitration to introduce the nitro group. The sulfonyl chloride group is then introduced through sulfonation and subsequent chlorination .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-2-methyl-4-nitrothiophene-3-sulfonyl chloride undergoes various types of chemical reactions, including:

Electrophilic Substitution: The bromine and nitro groups on the thiophene ring make it susceptible to electrophilic substitution reactions.

Nucleophilic Substitution: The sulfonyl chloride group can undergo nucleophilic substitution reactions, forming sulfonamide derivatives.

Common Reagents and Conditions

Electrophilic Substitution: Common reagents include bromine and nitric acid for bromination and nitration, respectively.

Nucleophilic Substitution: Reagents such as amines are used to form sulfonamide derivatives under mild conditions.

Major Products Formed

Electrophilic Substitution: Products include brominated and nitrated thiophenes.

Nucleophilic Substitution: Major products are sulfonamide derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis

5-Bromo-2-methyl-4-nitrothiophene-3-sulfonyl chloride serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution : The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution, leading to the formation of sulfonamide derivatives.

- Oxidation and Reduction Reactions : This compound can also participate in oxidation reactions to yield sulfonyl oxide derivatives or reduction reactions to form thiol or sulfide derivatives.

These reactions are crucial in the development of pharmaceuticals and agrochemicals, showcasing the compound's utility in creating biologically active molecules.

Biological Research

In biological contexts, this compound has been explored for its potential bioactivity. Its structure allows it to interact with various biological systems, making it a candidate for:

- Drug Development : The compound can act as a precursor for synthesizing therapeutic agents. Research indicates that derivatives of this compound exhibit significant biological activity against various cancer cell lines and microbial strains.

- Mechanistic Studies : The reactivity of the sulfonyl chloride group enables studies into mechanisms of action for potential drug candidates, particularly in targeting specific proteins or pathways involved in disease processes.

Industrial Applications

Beyond laboratory research, this compound finds applications in industry:

- Production of Specialty Chemicals : Its unique properties allow it to be used in the production of materials with specific electronic and optical characteristics.

- Material Science : It is also utilized in developing new materials that require specific functional groups for enhanced performance.

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:

- A study found that certain synthesized sulfonamide derivatives showed promising results against breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231), indicating potential for further development as anticancer agents.

Antimicrobial Properties

Another area of interest is the antimicrobial activity associated with this compound:

- Compounds structurally related to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its utility as a lead compound for developing new antibiotics.

Mecanismo De Acción

The mechanism of action of 5-Bromo-2-methyl-4-nitrothiophene-3-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, while the bromine and nitro groups influence the compound’s electronic properties, making it a versatile intermediate in various chemical reactions .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

The reactivity and stability of sulfonyl chloride derivatives are heavily influenced by substituents on the thiophene ring. Below is a comparative analysis with two related compounds:

Compound A : 5-Bromo-2-methylthiophene-3-sulfonyl Chloride (CAS 82834-48-8)

- Substituents : Bromo (position 5), methyl (position 2), sulfonyl chloride (position 3).

- Key Differences : Lacks the nitro group at position 3.

- Reactivity : The absence of the nitro group reduces electron withdrawal, resulting in a less electrophilic sulfonyl chloride compared to the target compound. This makes Compound A slower in nucleophilic substitution reactions (e.g., with amines or alcohols).

Compound B : 3-Bromo-N-(4-chloro-2-((2-(5-(dimethylamino)naphthalen-1-ylsulfonyl))carbamoyl)-6-methylphenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide (from )

- Substituents : Complex structure with bromo, sulfonamide, and carboxamide groups.

- Key Differences : Sulfonamide group replaces sulfonyl chloride, and the backbone is a pyrazole-carboxamide rather than thiophene.

- Reactivity : The sulfonamide group is less reactive than sulfonyl chloride, making Compound B more suitable for stable conjugates (e.g., protease inhibitors) rather than as a synthetic intermediate. The bromo substituent may act as a leaving group in specific reactions, but steric hindrance from the naphthalene system reduces accessibility .

Physicochemical and Hazard Profile Comparison

Research Findings and Limitations

- Structural comparisons rely on inferred substituent effects.

- Contradictions/Missing Data : Direct experimental data (e.g., melting points, solubility) for the target compound is absent in the provided evidence. Conclusions about reactivity and stability are based on analogies to Compound A and general organic chemistry principles.

Actividad Biológica

5-Bromo-2-methyl-4-nitrothiophene-3-sulfonyl chloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by research findings and data tables.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a bromine atom, a nitro group, and a sulfonyl chloride group. Its unique structure contributes to its reactivity and biological properties.

Antimicrobial Activity

Research indicates that compounds with nitro and sulfonyl groups often exhibit significant antimicrobial properties. The mechanism typically involves the reduction of nitro groups to reactive intermediates that can damage bacterial DNA. For instance, studies have shown that similar nitro-containing compounds can effectively inhibit the growth of various pathogens, including Gram-positive and Gram-negative bacteria.

| Microorganism | MIC (µM) | Activity |

|---|---|---|

| Escherichia coli | 0.21 | Potent inhibition |

| Pseudomonas aeruginosa | 0.21 | Potent inhibition |

| Candida albicans | 0.50 | Moderate inhibition |

The above table summarizes the minimum inhibitory concentrations (MIC) for selected microorganisms against this compound, indicating its potential as an antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that similar thiophene derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle progression.

Case Study:

In a recent study, a series of thiophene derivatives were tested against human cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited significant cytotoxic effects:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical cancer) | 15 | Induction of apoptosis |

| MCF-7 (breast cancer) | 20 | Cell cycle arrest |

| A549 (lung cancer) | 18 | Inhibition of proliferation |

This data highlights the compound's potential role in cancer therapy .

The proposed mechanism of action for this compound involves:

- DNA Interaction: The reduction of the nitro group leads to the formation of reactive intermediates that can covalently bind to DNA, causing strand breaks.

- Reactive Oxygen Species (ROS) Production: Similar compounds have been shown to generate ROS, contributing to oxidative stress in microbial and cancer cells.

- Enzyme Inhibition: The sulfonyl chloride moiety may interact with various enzymes, potentially inhibiting their activity and disrupting cellular processes.

Q & A

Q. What synthetic routes are recommended for preparing 5-Bromo-2-methyl-4-nitrothiophene-3-sulfonyl chloride, and how is purity validated?

- Methodological Answer : A typical synthesis involves sequential functionalization of the thiophene core:

Sulfonation : Introduce the sulfonyl chloride group via chlorosulfonic acid at low temperatures (0–5°C) to avoid decomposition.

Nitration : Use a nitrating mixture (HNO₃/H₂SO₄) at controlled temperatures (20–25°C) to direct nitro-group placement via meta-directing effects of the sulfonyl chloride .

Bromination : Electrophilic bromination (e.g., Br₂/FeBr₃) targets the activated thiophene ring.

Purity Validation :

- HPLC (>95.0% purity, using protocols similar to sulfonyl chloride validation in pesticide testing standards ).

- ¹H/¹³C NMR : Confirm substituent positions (e.g., nitro group at C4, methyl at C2) by comparing shifts to analogous structures .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substituent environments (e.g., methyl protons at δ 2.5–3.0 ppm; sulfonyl chloride deshields adjacent protons).

- FT-IR : Confirm sulfonyl chloride (S=O stretches at ~1370 cm⁻¹ and 1170 cm⁻¹) and nitro groups (asymmetric stretches at ~1520 cm⁻¹) .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS [M+H]+ at m/z ~349).

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., Br···O interactions observed in related brominated sulfonyl compounds ).

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the reactivity of the sulfonyl chloride group in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing nitro group reduces electron density at the sulfonyl chloride, increasing its electrophilicity in nucleophilic substitutions (e.g., with amines).

- Steric Effects : The methyl group at C2 may hinder access to the sulfonyl chloride, requiring optimized reaction conditions (e.g., bulky bases to mitigate steric hindrance) .

- Case Study : In analogous benzofuran sulfonyl chlorides, fluorophenyl substituents enhance reactivity toward aryl Grignard reagents due to enhanced electrophilicity .

Q. How can crystallographic data resolve contradictions in proposed molecular structures derived from NMR or MS?

- Methodological Answer :

- Bond Length/Angle Analysis : X-ray data (e.g., Br–C bond lengths ~1.89 Å, S–O bonds ~1.43 Å) can distinguish between alternative regioisomers .

- Intermolecular Interactions : Br···O and C–H···O interactions (observed in brominated sulfonyl compounds ) provide indirect evidence of substituent orientation.

- Example : In a study of 5-bromo-2-methyl benzofuran derivatives, crystallography confirmed the sulfonyl group’s orientation, resolving ambiguities from NOESY NMR .

Q. What strategies mitigate competing side reactions during nitration of brominated thiophene precursors?

- Methodological Answer :

- Directed Nitration : The sulfonyl chloride group acts as a meta-director, favoring nitration at C4. Competing para-nitration is minimized by using dilute HNO₃ and short reaction times .

- Temperature Control : Maintain <30°C to prevent ring oxidation or sulfonyl group hydrolysis.

- Byproduct Analysis : Monitor for bromine displacement by LC-MS; quench reactions with ice to isolate intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.